molecular formula C15H20N2O3S B2845778 N-butyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898435-93-3

N-butyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2845778
CAS No.: 898435-93-3
M. Wt: 308.4
InChI Key: WSCQODVXQWADMD-UHFFFAOYSA-N
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Description

N-butyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound featuring a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the core pyrroloquinoline structure, followed by functionalization to introduce the sulfonamide and butyl groups.

    Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Sulfonamide Group: Sulfonation is performed using reagents like chlorosulfonic acid or sulfur trioxide, followed by amination with a suitable amine to form the sulfonamide.

    Butylation: The butyl group can be introduced via alkylation using butyl halides in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrroloquinoline core or the butyl side chain using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins or enzymes.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including as a catalyst or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-butyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrroloquinoline core can participate in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-butyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.

Uniqueness

N-butyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is unique due to the presence of the sulfonamide group, which can enhance its solubility and binding affinity to biological targets compared to its carboxamide or sulfonic acid analogs.

This compound’s distinct structural features and reactivity profile make it a valuable subject of study in various fields of chemistry and biology.

Properties

IUPAC Name

N-butyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-2-3-7-16-21(19,20)13-9-11-4-5-14(18)17-8-6-12(10-13)15(11)17/h9-10,16H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCQODVXQWADMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323418
Record name N-butyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677434
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898435-93-3
Record name N-butyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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